Tetrakis(dimethylamino)titanium

Catalog No.
S616729
CAS No.
3275-24-9
M.F
C8H24N4Ti
M. Wt
224.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)titanium

CAS Number

3275-24-9

Product Name

Tetrakis(dimethylamino)titanium

IUPAC Name

dimethylazanide;titanium(4+)

Molecular Formula

C8H24N4Ti

Molecular Weight

224.17 g/mol

InChI

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

MNWRORMXBIWXCI-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]

Synonyms

tetrakis(dimethylamido)titanium

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]

Chemical Vapor Deposition (CVD) Precursor

One of the primary applications of TDMAT lies in chemical vapor deposition (CVD). It serves as a precursor for depositing thin films of various materials, particularly titanium nitride (TiN) and titanium dioxide (TiO2). These thin films find diverse applications in microelectronics, solar cells, and protective coatings due to their desirable properties like high electrical conductivity, wear resistance, and photocatalytic activity [].

Source

Atomic Layer Deposition (ALD) Precursor

Beyond CVD, TDMAT also plays a crucial role in atomic layer deposition (ALD), a technique for depositing ultra-thin films with precise control over thickness and composition. Similar to CVD, TDMAT serves as a precursor for depositing TiO2 films, enabling the creation of highly uniform and conformal thin films essential for advanced electronic devices and other nanotechnology applications [].

Source

Catalyst Development

Research efforts are exploring the potential of TDMAT in catalyst development. Its versatile coordination chemistry allows for the incorporation of various functional groups, enabling the design of tailored catalysts for specific reactions. Initial studies have shown promising results in olefin polymerization and dehydrogenation reactions.

Material Science Research

TDMAT also finds applications in fundamental material science research. Its well-defined structure and reactivity make it a valuable tool for studying various phenomena, including ligand exchange reactions, surface chemistry, and the growth mechanisms of thin films.

Source

Tetrakis(dimethylamino)titanium, also known as Titanium(IV) dimethylamide, is a metalorganic compound with the chemical formula Ti N CH 3 2 4\text{Ti N CH 3 2 4}. It is characterized by its tetrahedral geometry and diamagnetic properties, making it distinct from many other titanium compounds. The compound is notable for being monomeric and relatively volatile compared to titanium alkoxides, which often exist in oligomeric forms. Tetrakis(dimethylamino)titanium is primarily used in chemical vapor deposition processes for the production of titanium nitride and titanium dioxide films, essential materials in various technological applications such as electronics and coatings .

TDMAT is a hazardous material with the following safety concerns []:

  • Air and Water Sensitive: Reacts readily with moisture, releasing flammable dimethylamine gas.
  • Toxic: Harmful by inhalation, ingestion, and skin contact.
  • Flammable: Flash point of -22 °F (-30 °C).

Safety Precautions:

  • Handle TDMAT under inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.
  • Store in sealed containers under inert conditions.
  • Dispose of according to hazardous waste regulations.

  • Hydrolysis Reaction:
    The compound is sensitive to moisture, leading to hydrolysis that produces titanium dioxide and dimethylamine:
    Ti N CH 3 2 4+2H2OTiO2+4HN CH 3 2\text{Ti N CH 3 2 4}+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{HN CH 3 2}
    This reaction highlights the compound's instability in the presence of water .
  • Transamination Reaction:
    Tetrakis(dimethylamino)titanium reacts with ammonia in a transamination process, yielding dimethylamine as a byproduct:
    Ti N CH 3 2 4+NH3Ti NH 2 4+4HN CH 3 2\text{Ti N CH 3 2 4}+\text{NH}_3\rightarrow \text{Ti NH 2 4}+4\text{HN CH 3 2}
    This reaction is significant in the context of atomic layer deposition processes .
  • Ligand Exchange Reactions:
    In the context of surface reactions on titanium oxide substrates, multiple ligand exchange reactions occur, which are exothermic with low activation energies, facilitating low-temperature deposition processes .

Tetrakis(dimethylamino)titanium can be synthesized through a straightforward reaction involving titanium tetrachloride and lithium dimethylamide:

TiCl4+4LiN CH 3 2Ti N CH 3 2 4+4LiCl\text{TiCl}_4+4\text{LiN CH 3 2}\rightarrow \text{Ti N CH 3 2 4}+4\text{LiCl}

This method exemplifies the transition from a halide precursor to an amido complex, showcasing the versatility of titanium chemistry .

Tetrakis(dimethylamino)titanium is primarily used in:

  • Chemical Vapor Deposition: It serves as a precursor for depositing titanium nitride and titanium dioxide films, essential in semiconductor manufacturing and protective coatings.
  • Atomic Layer Deposition: The compound is utilized for producing thin films at low temperatures, which is crucial for applications requiring precise control over film thickness and composition .
  • Surface Modification: It can modify surfaces through self-assembled monolayers, enhancing properties like adhesion and barrier performance .

Recent studies have employed density functional theory to explore the interaction of tetrakis(dimethylamino)titanium with titanium oxide surfaces. These studies reveal insights into the chemisorption mechanisms and activation energies involved in the deposition processes. The findings suggest that three dimethylamido ligands are released during interaction with the substrate, forming stable surface species that facilitate further reactions .

Tetrakis(dimethylamino)titanium has several similar compounds within the realm of metalorganic chemistry. Below are some notable comparisons:

Compound NameFormulaUnique Features
Tetrakis(dimethylamido)vanadiumV(N(CH₃)₂)₄Similar structure but used primarily for vanadium-based applications.
Titanium(IV) tetraisopropoxideTi(OiPr)₄Alkoxide variant; more stable but less volatile than tetrakis(dimethylamino)titanium.
Tetrakis(ethylenediamine)titanium(IV)Ti(en)₄Complex with ethylenediamine ligands; used in coordination chemistry.

Tetrakis(dimethylamino)titanium stands out due to its volatility and suitability for low-temperature deposition processes, making it particularly valuable in semiconductor technology compared to its counterparts that may not possess similar properties or applications .

Hydrogen Bond Acceptor Count

4

Exact Mass

224.1480375 g/mol

Monoisotopic Mass

224.1480375 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (90.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (36.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (29.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

3275-24-9

Wikipedia

Tetrakis(dimethylamido)titanium

General Manufacturing Information

Methanamine, N-methyl-, titanium(4+) salt (4:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types